Cas no 2138288-66-9 (Ethyl 4-amino-5-methylhept-2-ynoate)

Ethyl 4-amino-5-methylhept-2-ynoate is a specialized alkyne-containing ester with an amino functional group, making it a versatile intermediate in organic synthesis. Its molecular structure, featuring both an ester and an amine moiety, allows for selective reactivity in coupling reactions, cyclizations, and derivatizations. The compound is particularly useful in pharmaceutical and agrochemical research, where its scaffold can serve as a precursor for bioactive molecules. The presence of the alkyne group enables click chemistry applications, while the methyl substitution enhances steric control in synthetic pathways. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
Ethyl 4-amino-5-methylhept-2-ynoate structure
2138288-66-9 structure
Product Name:Ethyl 4-amino-5-methylhept-2-ynoate
CAS No:2138288-66-9
MF:C10H17NO2
MW:183.24748301506
CID:6399061
PubChem ID:165717754
Update Time:2025-05-22

Ethyl 4-amino-5-methylhept-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-amino-5-methylhept-2-ynoate
    • EN300-787001
    • 2138288-66-9
    • Ethyl 4-amino-5-methylhept-2-ynoate
    • Inchi: 1S/C10H17NO2/c1-4-8(3)9(11)6-7-10(12)13-5-2/h8-9H,4-5,11H2,1-3H3
    • InChI Key: YBGDBMAEGNTZMM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C#CC(C(C)CC)N)=O

Computed Properties

  • Exact Mass: 183.125928785g/mol
  • Monoisotopic Mass: 183.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.3Ų

Ethyl 4-amino-5-methylhept-2-ynoate Pricemore >>

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Enamine
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Additional information on Ethyl 4-amino-5-methylhept-2-ynoate

Ethyl 4-amino-5-methylhept-2-ynoate (CAS No. 2138288-66-9): A Comprehensive Overview

Ethyl 4-amino-5-methylhept-2-ynoate (CAS No. 2138288-66-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its unique alkyne and ester functional groups, serves as a valuable building block for the synthesis of more complex molecules. Researchers and pharmaceutical companies are increasingly interested in Ethyl 4-amino-5-methylhept-2-ynoate due to its potential applications in drug discovery and development.

The molecular structure of Ethyl 4-amino-5-methylhept-2-ynoate includes an ethyl ester group, an amino substituent, and a methyl group, all attached to a hept-2-yne backbone. This combination of functional groups makes it a versatile intermediate for various chemical reactions, including click chemistry and amide bond formation. The compound's CAS number, 2138288-66-9, is often used by researchers to locate it in chemical databases and procurement platforms.

One of the most compelling aspects of Ethyl 4-amino-5-methylhept-2-ynoate is its role in modern drug discovery. With the rise of targeted therapies and precision medicine, there is a growing demand for novel chemical entities that can serve as scaffolds for biologically active molecules. The alkyne moiety in this compound allows for efficient conjugation with azide-containing biomolecules, a reaction widely used in bioconjugation and proteomics research. This has led to increased searches for "CAS 2138288-66-9 suppliers" and "Ethyl 4-amino-5-methylhept-2-ynoate applications" in scientific literature and commercial databases.

In addition to its pharmaceutical applications, Ethyl 4-amino-5-methylhept-2-ynoate is also explored in material science. The compound's ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored properties. Researchers are investigating its potential in creating smart polymers and functional coatings, which are highly sought after in industries ranging from electronics to biomedical engineering.

The synthesis of Ethyl 4-amino-5-methylhept-2-ynoate typically involves multi-step organic reactions, including alkyne formation and esterification. These processes require careful control of reaction conditions to ensure high yield and purity. As a result, queries like "how to synthesize Ethyl 4-amino-5-methylhept-2-ynoate" and "CAS 2138288-66-9 synthesis protocol" are common among synthetic chemists and graduate students.

From a commercial perspective, the demand for Ethyl 4-amino-5-methylhept-2-ynoate is steadily increasing. Chemical suppliers and contract research organizations (CROs) are expanding their catalogs to include this compound, often listing it under its CAS number 2138288-66-9 for easy reference. The compound's price and availability fluctuate based on market demand and the complexity of its synthesis, making "Ethyl 4-amino-5-methylhept-2-ynoate price" another frequently searched term in procurement circles.

Quality control is paramount when working with Ethyl 4-amino-5-methylhept-2-ynoate. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's purity and identity. Laboratories handling this chemical often search for "CAS 2138288-66-9 analytical data" or "Ethyl 4-amino-5-methylhept-2-ynoate NMR spectrum" to ensure they are working with the correct material.

Looking ahead, the future of Ethyl 4-amino-5-methylhept-2-ynoate appears promising. As research into bioactive compounds and functional materials continues to advance, this chemical intermediate is likely to find even broader applications. Its unique structural features and reactivity profile position it as a valuable tool for chemists exploring new frontiers in molecular design and synthesis.

For those interested in learning more about Ethyl 4-amino-5-methylhept-2-ynoate, numerous scientific publications and patents reference its use and properties. The compound's CAS registry number 2138288-66-9 serves as a reliable identifier when searching these resources, ensuring researchers can quickly locate relevant information about this intriguing molecule.

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